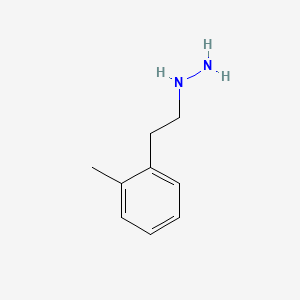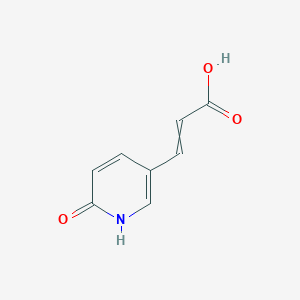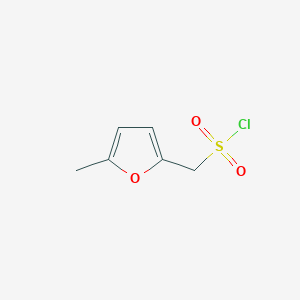![molecular formula C28H30ClN5O4S B12438961 (3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12438961.png)
(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SU-11274 is a selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase. It is known for its high selectivity towards MET compared to other receptor tyrosine kinases. The compound has been extensively studied for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit cell viability and motility in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
SU-11274 is synthesized through a multi-step process involving the formation of an oxindole-based structure. The key steps include:
Formation of the oxindole core: This involves the reaction of an appropriate aniline derivative with an isatin derivative under acidic conditions to form the oxindole core.
Introduction of the sulfonamide group: The oxindole core is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Formation of the pyrrole ring: The final step involves the reaction of the intermediate with a pyrrole derivative under basic conditions to form the complete SU-11274 structure.
Industrial Production Methods
Industrial production of SU-11274 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SU-11274 primarily undergoes:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in SU-11274.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and pyrrole moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of SU-11274, which can be further studied for their biological activities .
Scientific Research Applications
SU-11274 has a wide range of scientific research applications:
Cancer Research: It induces apoptosis and cell cycle arrest in various cancer cell lines, including non-small cell lung carcinoma and head and neck squamous cell carcinoma
Biology: The compound is used to study the role of MET receptor tyrosine kinase in cellular processes such as proliferation, survival, and motility
Medicine: SU-11274 is being investigated for its potential therapeutic applications in treating cancers that exhibit aberrant MET activity
Industry: The compound is used in the development of new cancer therapies and as a tool in drug discovery and development
Mechanism of Action
SU-11274 exerts its effects by selectively inhibiting the MET receptor tyrosine kinase. The inhibition occurs through ATP-competitive binding to the activation loop of MET, preventing its autophosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K and Ras pathways, resulting in reduced cell proliferation, survival, and motility .
Comparison with Similar Compounds
Similar Compounds
PHA-665752: Another MET inhibitor with similar selectivity and potency.
Foretinib: A multi-kinase inhibitor that targets MET along with other kinases.
Tivantinib: A non-ATP-competitive MET inhibitor with distinct binding properties
Uniqueness
SU-11274 is unique due to its high selectivity for MET over other receptor tyrosine kinases and its ability to retain activity against certain MET mutants. This makes it a valuable tool in studying MET-related signaling pathways and developing targeted cancer therapies .
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJSJDOHRDAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)



![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438912.png)




![4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B12438927.png)
![3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12438932.png)
![N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine](/img/structure/B12438941.png)

![Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)-](/img/structure/B12438966.png)
